BenchChemオンラインストアへようこそ!

4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide

Regioisomer differentiation Pyrido[1,2-a]pyrimidine SAR Nitric oxide synthase inhibition

4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide (CAS 897617-39-9) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a bicyclic nitrogen-bridgehead heterocyclic scaffold with demonstrated pharmacological relevance across multiple target families. The compound features a 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core, linked via an amide bond at the 3-position to a 4-chloro-3-nitrobenzamide moiety, yielding a molecular formula of C16H11ClN4O4 and a molecular weight of approximately 372.8 g/mol.

Molecular Formula C17H13ClN4O4
Molecular Weight 372.8 g/mol
CAS No. 897617-39-9
Cat. No. B6481243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide
CAS897617-39-9
Molecular FormulaC17H13ClN4O4
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
InChIInChI=1S/C17H13ClN4O4/c1-9-4-3-7-21-15(9)19-10(2)14(17(21)24)20-16(23)11-5-6-12(18)13(8-11)22(25)26/h3-8H,1-2H3,(H,20,23)
InChIKeyCEALAUWTYANSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide (CAS 897617-39-9): Compound Class and Core Structural Identity for Procurement Evaluation


4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide (CAS 897617-39-9) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a bicyclic nitrogen-bridgehead heterocyclic scaffold with demonstrated pharmacological relevance across multiple target families [1]. The compound features a 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core, linked via an amide bond at the 3-position to a 4-chloro-3-nitrobenzamide moiety, yielding a molecular formula of C16H11ClN4O4 and a molecular weight of approximately 372.8 g/mol [2]. The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been validated in the peer-reviewed literature as a privileged chemotype for MexAB-OprM efflux pump inhibition in Pseudomonas aeruginosa, nitric oxide synthase (NOS) inhibition, and aldose reductase inhibition, establishing a credible class-level biological foundation for procurement consideration [1][3].

Why 4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide Cannot Be Interchanged with Generic Pyrido[1,2-a]pyrimidine Analogs


Within the pyrido[1,2-a]pyrimidin-4-one class, even minor alterations in substitution pattern produce substantial shifts in biological target engagement, potency, and physicochemical properties [1]. The 2,9-dimethyl regioisomeric configuration of this compound is distinct from the 2,8-dimethyl isomer and from mono-methyl or des-methyl variants; published structure–activity relationship (SAR) studies on related 3-aroyl-pyrido[1,2-a]pyrimidines demonstrate that the position of the methyl group on the pyridine ring directly modulates inhibitory potency against nitric oxide synthases, with the 8-methyl substitution conferring the greatest gain in activity relative to unsubstituted analogs [2]. Furthermore, the 4-chloro-3-nitrobenzamide moiety introduces a unique combination of electron-withdrawing substituents (chloro at C-4, nitro at C-3 of the benzamide ring) that is absent in the des-chloro (3-nitrobenzamide only), trifluoromethyl, or 4-methyl-3-nitrobenzamide comparator compounds [3]. These structural differences are predicted to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability—parameters that cannot be recapitulated by generic class-level substitution. Consequently, substituting this compound with a close analog without experimental validation risks loss of the specific pharmacological or physicochemical profile for which it was selected.

Quantitative Differentiation Evidence for 4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide (CAS 897617-39-9) Versus Structural Analogs


Regioisomeric Discrimination: 2,9-Dimethyl vs. 2,8-Dimethyl Substitution on the Pyrido[1,2-a]pyrimidin-4-one Core

The target compound bears methyl groups at the 2- and 9-positions of the pyrido[1,2-a]pyrimidine core, distinguishing it from the 2,8-dimethyl regioisomer (4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide). In the NOS inhibitor SAR study by Bluhm et al. (2009), introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine scaffold increased NOS inhibitory potency relative to unsubstituted analogs, with the 8-methyl placement being the optimal position for activity enhancement within the series tested [1]. The 9-methyl substitution present in the target compound represents a distinct topological vector that has not been characterized in the same assay system, creating a structural point of departure from the 8-methyl series. For procurement decisions, this regioisomeric difference implies that the target compound occupies a different region of chemical space and may exhibit a divergent target selectivity profile compared to the 2,8-dimethyl isomer .

Regioisomer differentiation Pyrido[1,2-a]pyrimidine SAR Nitric oxide synthase inhibition

The 4-Chloro-3-Nitrobenzamide Pharmacophore: Differentiation from Des-Chloro and Alternative Benzamide Analogs

The target compound incorporates a 4-chloro-3-nitro substitution pattern on the benzamide ring, which is absent in the des-chloro comparator N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide and is distinct from the 4-methyl-3-nitrobenzamide and 3-trifluoromethylbenzamide analogs [1]. The combination of the electron-withdrawing chloro (Hammett σp = +0.23) and nitro (Hammett σm = +0.71) groups creates a unique electronic profile that simultaneously modulates the acidity of the amide NH, alters the electron density of the aromatic ring, and introduces a polarized C–Cl bond capable of halogen-bonding interactions with protein targets [2]. In the broader 4-oxo-4H-pyrido[1,2-a]pyrimidine efflux pump inhibitor series, the nature of the aromatic substituent on the benzamide moiety was shown to significantly affect in vitro potentiation activity against Pseudomonas aeruginosa, with certain substituted aryl groups conferring superior activity relative to unsubstituted phenyl [3]. The 4-chloro-3-nitro pattern is not represented in the published efflux pump inhibitor SAR tables, representing an underexplored vector for structure–activity exploration [3].

Halogenated nitrobenzamide Electron-withdrawing substituent Ligand-receptor interaction

Predicted Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Versus In-Class Analogs

The target compound's combination of a chloro and nitro substituent on the benzamide ring yields a predicted physicochemical profile that is distinguishable from its closest analogs. The 4-chloro-3-nitrobenzamide moiety contributes increased lipophilicity relative to the des-chloro analog (estimated ΔLogP ≈ +0.5 to +0.7 units attributable to the chlorine atom), while the nitro group increases the topological polar surface area (TPSA) relative to the trifluoromethyl analog [1]. For the closely related comparator N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide (PubChem CID 44009965), the computed TPSA is 61.8 Ų and XLogP3-AA is 2.8 [1]. The target compound, carrying a nitro group in place of trifluoromethyl and an additional chloro substituent, is predicted to have a higher TPSA (estimated ~95–105 Ų due to the nitro group contribution) and a comparable or slightly lower LogP (XLogP3 estimated ~2.3–2.6), placing it in a different region of the drug-likeness chemical space [2]. These differences in permeability-relevant parameters mean that the target compound cannot be assumed to exhibit the same membrane penetration or solubility behavior as its CF3 or des-chloro counterparts.

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Liability Differentiation: Nitro Group Reductive Potential Versus Trifluoromethyl and Methyl Analogs

The presence of the 3-nitro group on the benzamide ring introduces a metabolic liability that is absent in the trifluoromethyl analog and distinctly positioned compared to the 4-methyl-3-nitrobenzamide comparator [1]. Nitroaromatic groups are established substrates for nitroreductase enzymes (including bacterial nitroreductases and hepatic NADPH-cytochrome P450 reductase), undergoing enzymatic reduction to nitroso, hydroxylamine, and ultimately amine metabolites [2]. This metabolic pathway can be exploited for hypoxia-selective prodrug strategies or antibacterial activation in nitroreductase-expressing pathogens. In the context of the pyrido[1,2-a]pyrimidine efflux pump inhibitor program targeting Pseudomonas aeruginosa, the introduction of metabolically labile functional groups required careful optimization to balance potency with stability [3]. The 4-chloro substituent ortho to the nitro group may sterically and electronically modulate the rate of nitroreduction relative to the non-chlorinated 3-nitrobenzamide analog, providing a tunable metabolic handle not available with the metabolically stable CF3 comparator [1][2].

Nitroreduction Metabolic stability Prodrug potential

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide (CAS 897617-39-9)


Regioisomeric SAR Probe for Pyrido[1,2-a]pyrimidine Methyl Position Optimization in Nitric Oxide Synthase or Efflux Pump Inhibitor Programs

This compound serves as a 2,9-dimethyl regioisomeric probe to complement the published 2,8-dimethyl SAR data in pyrido[1,2-a]pyrimidine NOS inhibitor [1] and MexAB-OprM efflux pump inhibitor [2] programs. Because the 9-methyl position has not been characterized in these assay systems, procurement of this compound enables direct experimental comparison of methyl positional effects on potency and selectivity, filling a defined gap in the published structure–activity landscape.

Halogen-Bonding Pharmacophore Exploration in Protein–Ligand Interaction Studies

The 4-chloro substituent on the benzamide ring, in combination with the electron-withdrawing nitro group, creates a polarized C–Cl bond with halogen-bond donor potential. This compound can be used as a tool molecule to probe whether halogen bonding with the chloro substituent contributes to target engagement in biochemical or biophysical assays (e.g., X-ray crystallography, ITC, or SPR), compared against the des-chloro (3-nitrobenzamide only) and 4-methyl-3-nitrobenzamide analogs [3].

Nitroreductase Substrate or Hypoxia-Activated Probe Development

The 3-nitrobenzamide moiety renders this compound a candidate substrate for bacterial or human nitroreductases, enabling its use as a potential hypoxia-activated probe or antibacterial prodrug scaffold. Researchers investigating bioreductive activation mechanisms—particularly in the context of Pseudomonas aeruginosa infections where the pyrido[1,2-a]pyrimidine scaffold already has validated efflux pump inhibitory activity [2]—can employ this compound to test whether the nitro group confers hypoxia-selective or pathogen-selective activation.

Physicochemical Benchmarking in ADME Panel Screening of Pyrido[1,2-a]pyrimidine Series

With a predicted TPSA (~95–105 Ų) substantially higher than that of the better-characterized CF3 analog (TPSA = 61.8 Ų) [4], this compound occupies a distinct region of permeability–polarity chemical space. It is well-suited as a high-polarity benchmark compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens to establish TPSA–permeability correlations within the pyrido[1,2-a]pyrimidine benzamide series, supporting lead optimization efforts that balance potency with oral bioavailability potential.

Quote Request

Request a Quote for 4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.